3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester

Catalog No.
S13089110
CAS No.
646053-42-1
M.F
C12H12N2O3S
M. Wt
264.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl...

CAS Number

646053-42-1

Product Name

3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester

IUPAC Name

phenyl 2-amino-6-methylpyridine-3-sulfonate

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

InChI

InChI=1S/C12H12N2O3S/c1-9-7-8-11(12(13)14-9)18(15,16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)

InChI Key

KXRKVLLHILQPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)N

3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester is an organic compound with the molecular formula C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S and a molecular weight of 264.3 g/mol. It is characterized by a pyridine ring substituted with a sulfonic acid group and an ester linkage to a phenyl group. This compound is known for its diverse applications in the fields of chemistry, biology, and industry, particularly as a building block for more complex molecules and as a potential pharmaceutical agent .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to sulfonic acid derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to convert the ester moiety into an alcohol.
  • Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, while esterification can reintroduce the ester functionality.

These reactions are facilitated by various reagents and conditions, including strong acids, bases, organic solvents, and catalysts such as palladium or platinum.

Research indicates that 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The sulfonic acid group allows it to interact with biological macromolecules, which may lead to enzyme inhibition or receptor binding. This interaction is crucial for its application in pharmacological research .

The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester typically involves:

  • Esterification: The reaction of 3-Pyridinesulfonic acid with phenol in the presence of a dehydrating agent under reflux conditions.
  • Solvent Use: Common solvents include toluene or xylene to facilitate the reaction.
  • Isolation: After cooling, the product is isolated through filtration and recrystallization.

In industrial settings, large-scale production often employs optimized esterification processes using continuous flow reactors for improved yield and purity .

The applications of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester are diverse:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Used in studies related to enzyme inhibition and receptor binding.
  • Industry: Involved in producing specialty chemicals, polymers, dyes, pigments, and other industrial materials .

The compound interacts with specific molecular targets such as enzymes or receptors. Its mechanism of action involves enhancing binding affinity due to the presence of functional groups like the sulfonic acid and phenyl groups. These interactions can modulate the activity of target molecules, leading to various biological effects. The sulfonic acid group facilitates hydrogen bonding and electrostatic interactions with amino acids in proteins.

Several compounds share structural similarities with 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester:

Compound NameMolecular FormulaKey Differences
2-Amino-6-(4-fluorophenyl)pyridineC17H13FN2O3SC_{17}H_{13}FN_{2}O_{3}SLacks sulfonic acid and ester groups
3-Pyridinesulfonic acid, 2-amino-6-phenylC11H10N2O3SC_{11}H_{10}N_{2}O_{3}SLacks fluorine atom affecting biological activity
2-Amino-6-(4-chlorophenyl)-3-pyridinesulfonic acidC12H12N2O3SC_{12}H_{12}N_{2}O_{3}SContains chlorine instead of fluorine

The uniqueness of 3-Pyridinesulfonic acid, 2-amino-6-methyl-, phenyl ester lies in its specific combination of functional groups that impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.05686342 g/mol

Monoisotopic Mass

264.05686342 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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